molecular formula C11H13N3O B2537038 4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 155431-47-3

4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2537038
CAS RN: 155431-47-3
M. Wt: 203.245
InChI Key: MXONGQHLHLATMV-UHFFFAOYSA-N
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Description

The compound “4-Isopropylphenol” is an organic compound with the formula (CH3)2CHC6H4OH. The molecule consists of an isopropyl group affixed to the para (p-) position of phenol . It’s a white solid, produced by the alkylation of phenol with propylene .


Synthesis Analysis

The preparation of isopropylphenols, which are similar to the compound you’re interested in, has been well developed. They are produced by the alkylation of phenol and various cresols with propylene . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Chemical Reactions Analysis

The compound “4-Isopropylphenol” undergoes catalytic dehydrogenation to give p-isopropenylphenol . Also, a related compound, “4-Isopropylphenyl isocyanate”, is used in laboratory chemicals .


Physical And Chemical Properties Analysis

The related compound “4-Isopropylphenol” is a white solid with a melting point of 62 °C (144 °F; 335 K) and a boiling point of 230 °C (446 °F; 503 K) .

Scientific Research Applications

Synthesis and Antimicrobial Activities of Derivatives

The compound 4-(4-isopropylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been actively researched for their potential in antimicrobial applications. Notably, a study by Bektaş et al. (2007) synthesized novel derivatives and found that some exhibited good or moderate activities against test microorganisms, emphasizing the compound's relevance in antimicrobial research Bektaş et al., 2007.

Synthesis and Antimicrobial Study of Triazolo-Thiadiazoles

In another study, Joshi et al. (2021) synthesized new 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and investigated their in vitro antibacterial and antifungal activity. This research provides insight into the therapeutic potential of such compounds and their derivatives Joshi et al., 2021.

Applications in Inhibition Studies

Antioxidant Activities and Urease Inhibition

Khan et al. (2010) conducted a study on new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting their potential antioxidant activities and urease inhibition. This research underlines the multifunctional nature of these compounds and their relevance in inhibition studies Khan et al., 2010.

Safety and Hazards

The compound “4-Isopropylphenyl isocyanate” is considered hazardous. It causes severe skin burns and eye damage, and it’s fatal if inhaled. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-(4-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(2)9-3-5-10(6-4-9)14-7-12-13-11(14)15/h3-8H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXONGQHLHLATMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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